molecular formula C21H27N3O4 B2722802 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid CAS No. 1100356-68-0

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Cat. No.: B2722802
CAS No.: 1100356-68-0
M. Wt: 385.464
InChI Key: MIHJKKLTYAJZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxyphenyl group, and a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the butanoic acid backbone under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
  • 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid

Uniqueness

Compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-24(2)14-6-13-22-19(21(26)27)15-20(25)23-16-9-11-18(12-10-16)28-17-7-4-3-5-8-17/h3-5,7-12,19,22H,6,13-15H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHJKKLTYAJZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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